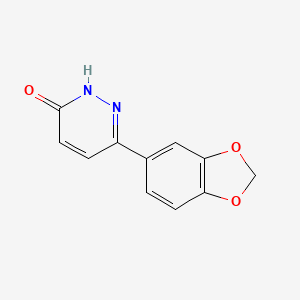

6-(1,3-Benzodioxol-5-yl)pyridazin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11-4-2-8(12-13-11)7-1-3-9-10(5-7)16-6-15-9/h1-5H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNPSJYNWCVENO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NNC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 1,3 Benzodioxol 5 Yl Pyridazin 3 Ol and Its Analogues

Retrosynthetic Analysis of the 6-(1,3-Benzodioxol-5-yl)pyridazin-3-ol Framework

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis reveals two primary disconnection strategies.

The most common approach involves disconnecting the pyridazinone ring. The C-N and N-N bonds within the heterocyclic ring are traced back to a γ-ketoacid and a hydrazine (B178648) source. This leads to the key precursor, 4-(1,3-benzodioxol-5-yl)-4-oxobutanoic acid, and hydrazine. This disconnection is based on the well-established Paal-Knorr type synthesis for five- and six-membered heterocycles.

A second strategy focuses on the C-C bond connecting the aryl (benzodioxole) and heteroaryl (pyridazinone) rings. This disconnection suggests a transition-metal-catalyzed cross-coupling reaction. In this scenario, the precursors would be a 6-halopyridazin-3-ol derivative and a 1,3-benzodioxol-5-yl organometallic reagent, such as a boronic acid or a stannane. This modern approach offers flexibility in introducing diverse aryl groups at the 6-position of the pyridazinone core.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Strategy | Bond Cleaved | Key Precursors | Corresponding Forward Reaction |

| Ring Formation | C-N and N-N bonds of the pyridazinone ring | 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid and Hydrazine Hydrate (B1144303) | Condensation/Cyclization |

| Aryl-Heteroaryl Coupling | C6-Aryl bond | 6-Halopyridazin-3-ol and (1,3-Benzodioxol-5-yl)boronic acid | Suzuki Cross-Coupling |

Classical and Established Synthetic Approaches to Pyridazin-3-ol Derivatives

Classical methods for synthesizing the pyridazin-3-ol core are robust and have been widely applied. These approaches primarily rely on the construction of the heterocyclic ring from acyclic precursors.

The reaction between a γ-ketoacid and hydrazine hydrate is a cornerstone for the synthesis of 6-substituted pyridazin-3(2H)-ones. scispace.comresearchgate.net In the context of this compound, the synthesis commences with the Friedel-Crafts acylation of 1,3-benzodioxole (B145889) with succinic anhydride (B1165640). This reaction, typically catalyzed by a Lewis acid like aluminum chloride, yields 4-(1,3-benzodioxol-5-yl)-4-oxobutanoic acid.

Subsequent treatment of this γ-ketoacid with hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or acetic acid, leads to a condensation reaction followed by intramolecular cyclization and dehydration to form the stable pyridazinone ring. scispace.com The reaction initially forms a hydrazone, which then cyclizes to a dihydropyridazinone intermediate that may be isolated or spontaneously aromatize, depending on the reaction conditions, to furnish the final product. clockss.org

Beyond the direct condensation of γ-ketoacids, other cyclization strategies are employed for pyridazinone ring formation. These methods often involve the cyclization of pre-formed open-chain precursors that already contain the necessary N-N bond. For instance, β,γ-unsaturated hydrazones can undergo a 6-endo-trig cyclization to yield 1,6-dihydropyridazines, which can then be oxidized to the corresponding pyridazine (B1198779) derivatives. organic-chemistry.org Another approach involves the reaction of 1,4-dicarbonyl compounds, such as 1,4-diketones, with hydrazine to form dihydropyridazines, which are subsequently oxidized to pyridazines. researchgate.net

A variety of heterocyclization strategies have been developed for the synthesis of the pyridazin-3(2H)-one core. These methods provide alternative routes that can accommodate a wide range of substituents. One such method is the inverse electron-demand aza-Diels-Alder reaction, where an electron-deficient diene, like a 1,2,4,5-tetrazine, reacts with an alkene. mdpi.com Although less direct for the target compound, this cycloaddition approach is powerful for constructing substituted pyridazine rings.

Another strategy involves the reaction of maleic anhydride derivatives with hydrazine. This leads to the formation of a pyridazinedione, which can be selectively modified to introduce the desired substituents. Furthermore, the reaction of pyran-2-ones with hydrazine hydrate can result in a ring transformation to produce 1,4-dihydropyridazines in high yields. liberty.edu

Table 2: Comparison of Classical Synthetic Approaches

| Method | Key Reactants | Key Steps | Advantages |

| γ-Ketoacid Condensation | γ-Ketoacid, Hydrazine Hydrate | Condensation, Cyclization, Dehydration | Direct, High Yields, Readily available starting materials scispace.comclockss.org |

| Unsaturated Hydrazone Cyclization | β,γ-Unsaturated Hydrazone | 6-endo-trig cyclization, Oxidation | Mild conditions, Good functional group tolerance organic-chemistry.org |

| Aza-Diels-Alder Reaction | Electron-deficient diene, Alkene | Cycloaddition, Nitrogen extrusion | Access to highly substituted pyridazines organic-chemistry.org |

Advanced and Novel Synthetic Strategies Pertinent to this compound Synthesis

Modern synthetic organic chemistry offers powerful tools for the construction of complex molecules, and the synthesis of this compound can benefit from these advanced methodologies.

Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are highly effective for forming C-C bonds between aryl and heteroaryl rings. umb.eduresearchgate.netmdpi.com This strategy is particularly useful for synthesizing libraries of 6-arylpyridazin-3(2H)-ones. nih.govresearchgate.net

The synthesis would start with a pre-formed pyridazinone ring bearing a leaving group, such as a halogen (e.g., chlorine or bromine), at the 6-position. A common precursor is 6-chloropyridazin-3-ol. This intermediate can be coupled with (1,3-benzodioxol-5-yl)boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base (e.g., Na₂CO₃ or K₂CO₃). researchgate.netmdpi.com The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to yield the desired this compound. nih.gov This approach offers excellent functional group tolerance and allows for late-stage diversification of the aryl substituent.

Table 3: Key Components of a Suzuki-Miyaura Cross-Coupling Reaction

| Component | Example for Target Synthesis | Role in Reaction |

| Aryl/Heteroaryl Halide | 6-Chloropyridazin-3-ol | Electrophilic coupling partner |

| Organoboron Reagent | (1,3-Benzodioxol-5-yl)boronic acid | Nucleophilic coupling partner |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Facilitates the catalytic cycle |

| Base | Sodium Carbonate (Na₂CO₃) | Activates the organoboron reagent and neutralizes acid byproduct |

| Solvent | Toluene/Water or Dioxane/Water | Solubilizes reactants and facilitates the reaction |

Multi-component Reactions and Sustainable Synthetic Protocols

Modern synthetic chemistry increasingly emphasizes the development of efficient and environmentally benign methodologies. Multi-component reactions (MCRs) and sustainable protocols have emerged as powerful tools in the synthesis of complex heterocyclic systems like pyridazinones.

One of the most direct and atom-economical approaches to 6-arylpyridazin-3-ones involves a one-pot, three-component reaction of an aryl ketone, glyoxylic acid, and hydrazine hydrate. semanticscholar.orgnih.govnih.gov This method allows for the construction of the pyridazinone ring in a single synthetic operation, avoiding the isolation of intermediates and minimizing waste. The reaction typically proceeds by initial condensation of the ketone with glyoxylic acid, followed by cyclization with hydrazine. nih.gov This strategy has been successfully applied to a variety of substituted acetophenones, suggesting its applicability for the synthesis of this compound starting from piperonyl acetone (B3395972) (1-(1,3-benzodioxol-5-yl)propan-2-one).

Green chemistry principles are being progressively integrated into pyridazinone synthesis. The use of water as a solvent, microwave irradiation, and eco-friendly catalysts are notable advancements. researchgate.netnih.gov Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and improve yields in the preparation of pyridazinone derivatives. asianpubs.orgjocpr.comresearchgate.net For instance, the condensation of β-ketoesters with arylglyoxals and hydrazine hydrate can be efficiently carried out in water at room temperature to afford highly substituted pyridazines. researchgate.net Similarly, the synthesis of 1-thiazolyl-pyridazinedione derivatives has been achieved via a multicomponent reaction under microwave irradiation using chitosan, a naturally occurring biopolymer, as a basic catalyst. nih.gov These sustainable methods offer significant advantages over classical approaches that often require harsh conditions and volatile organic solvents.

| Reactants | Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| Substituted Acetophenone, Glyoxylic Acid, Hydrazine Hydrate | One-pot, multistep fusion reaction or in acetic acid | 6-Aryl-3(2H)-pyridazinones | Direct, one-pot synthesis of the core scaffold. | nih.gov |

| β-Ketoesters, Arylglyoxals, Hydrazine Hydrate | Water, Room Temperature | Alkyl 6-aryl-3-methylpyridazine-4-carboxylates | Three-component reaction in an environmentally benign solvent. | researchgate.net |

| Maleic Anhydride, Thiosemicarbazide, Hydrazonoyl Halides | Microwave Irradiation (500W), Chitosan catalyst | 1-Thiazolyl-pyridazinedione derivatives | Microwave-assisted, green catalyst, short reaction times. | nih.gov |

| α-Sulfonyl Ketones, Methyl Ketones, Hydrazine | One-pot, tandem condensation | Sulfonyl 3,6-diarylpyridazines | Tandem reaction sequence involving Riley oxidation and Knoevenagel condensation. | rsc.org |

Regioselective and Stereoselective Synthesis Considerations

The synthesis of pyridazinone derivatives often presents challenges related to regioselectivity and stereoselectivity, particularly when introducing substituents or creating chiral centers.

Regioselectivity: A common issue in the derivatization of pyridazin-3(2H)-ones is the control of N- vs. O-alkylation. The pyridazinone ring exists in tautomeric forms, and its ambident nucleophilic character can lead to mixtures of N- and O-alkylated products. nih.gov The outcome of these reactions is highly dependent on the reaction conditions, including the solvent, base, and electrophile used. researchgate.netbeilstein-journals.org For instance, in the alkylation of 2-pyridones, a related heterocyclic system, the use of sodium hydride in THF has been shown to favor N-alkylation, while silver salts in benzene (B151609) can lead exclusively to the O-alkylated product. nih.gov Detailed NMR spectroscopic techniques are often crucial for the unambiguous structural determination of the resulting isomers. researchgate.net

Stereoselectivity: The development of asymmetric syntheses to produce enantiomerically pure pyridazinone derivatives is an area of growing interest, given the importance of chirality in drug action. Diastereoselective synthesis often employs chiral auxiliaries to control the stereochemical outcome of a reaction. For example, the Myers' diastereoselective alkylation protocol, using pseudoephedrine as a chiral auxiliary, has been applied to create chiral ketones that can be converted into chiral pyridazinones. nih.gov Similarly, proline hydantoin-derived auxiliaries have been used for the diastereoselective synthesis of N-substituted planar chiral ferrocenes. researchgate.net Another approach involves the use of chiral pool starting materials. An efficient synthesis of a chiral 4,5-dihydropyridazin-3-one derivative was achieved in four steps from (R)-2-chloropropionyl chloride. researchgate.net The pyridazinone ring system can also serve as a rigid scaffold to direct stereoselective transformations, such as in the diastereoselective preparation of cis-fused cyclopenta-pyridazinones via a 5-exo radical cyclization. nih.gov

| Reaction Type | Substrate/Reagents | Conditions | Outcome | Key Consideration | Reference |

|---|---|---|---|---|---|

| N- vs. O-Alkylation | 2-Pyridone, Alkyl Halide | NaH in THF vs. Ag salt in Benzene | Predominantly N-alkylation vs. exclusively O-alkylation | Reaction conditions dictate regioselectivity. | nih.gov |

| Diastereoselective Alkylation | 4-Pentenoic acid, (1R,2R)-(-)-pseudoephedrine | Myers' alkylation protocol | Chiral ketone precursor to chiral pyridazinone | Use of a chiral auxiliary to control stereochemistry. | nih.gov |

| Diastereoselective Radical Cyclization | Chiral pyridazinone with an alkene side chain | Radical initiation | cis-fused cyclopenta-pyridazinone | Rigid pyridazinone scaffold directs the stereochemical outcome. | nih.gov |

| Chiral Pool Synthesis | (R)-2-chloropropionyl chloride | Four-step synthesis | Enantiomerically pure (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one | Starting from an enantiomerically pure precursor. | researchgate.net |

Derivatization and Structural Diversification of the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of analogues for structure-activity relationship (SAR) studies.

Substituent Variation on the Pyridazin-3-ol Core

The pyridazin-3-ol core can be functionalized at several positions. The nitrogen at position 2 (N-2) is a common site for substitution, typically achieved through alkylation or acylation reactions. nih.gov The hydroxyl group at position 3 can be converted to other functionalities, such as halides (e.g., using POCl₃ or POBr₃), which then serve as versatile handles for cross-coupling reactions. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for introducing aryl, heteroaryl, or alkynyl groups at position 3 (or other positions if a suitable halide is present). nih.govnanochemres.orgnanochemres.org For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been coupled with various (hetero)aromatic boronic acids to generate a series of novel thienylpyridazine derivatives. nih.gov These reactions offer a broad scope for introducing diverse substituents onto the pyridazinone ring, enabling fine-tuning of the molecule's properties.

Modifications and Analogues of the 1,3-Benzodioxol-5-yl Moiety

The 1,3-benzodioxole moiety can also be modified to explore its impact on biological activity. Synthetic routes to various substituted 1,3-benzodioxole derivatives have been developed. For instance, new 1,3-benzodioxole derivatives have been prepared from (6-bromobenzo[d] nih.govresearchgate.netdioxol-5-yl)methanol via a multi-step synthesis involving Suzuki-Miyaura coupling. asianpubs.org Microwave-assisted green synthesis methods have also been reported for the preparation of 2-phenyl-substituted 1,3-benzodioxole derivatives from catechol and benzoic acid derivatives. researchgate.net

Furthermore, the concept of bioisosteric replacement can be applied to the 1,3-benzodioxole ring. Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can lead to similar biological activities. Replacing the 1,3-benzodioxole moiety with other bicyclic or heterocyclic systems can lead to analogues with improved pharmacokinetic or pharmacodynamic properties.

Linker Chemistry and Side Chain Elaboration Strategies

Connecting the pyridazinone scaffold to other pharmacophores or functional groups via linkers is a common strategy in drug design. The nature of the linker—its length, flexibility, and chemical composition—can significantly influence the properties of the resulting molecule.

In the context of targeted protein degradation, bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) and molecular glues utilize linkers to bring a target protein and an E3 ubiquitin ligase into proximity. synmedchem.comnih.govdrugdiscoverychemistry.comnih.gov The design and synthesis of these linkers are critical for the efficacy of the degrader. A variety of linker attachment functionalities and pre-assembled partial PROTAC probes are available to facilitate the rapid generation of libraries. synmedchem.com

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and versatile method for side chain elaboration. researchgate.netnih.gov This reaction can be used to attach a wide range of functionalities to a pyridazinone scaffold that has been appropriately functionalized with an alkyne or azide (B81097) group. For example, a series of triazolo-pyridazinone derivatives were prepared through the click reaction of an alkyne-functionalized pyridazinone with various aryl azides. researchgate.net

Structure Activity Relationship Sar Investigations of 6 1,3 Benzodioxol 5 Yl Pyridazin 3 Ol Analogues

Identification of Essential Pharmacophoric Features within the 6-(1,3-Benzodioxol-5-yl)pyridazin-3-ol Chemical Architecture

The pyridazin-3-ol core is a critical pharmacophoric element. The arrangement of its nitrogen atoms and the hydroxyl group allows for specific hydrogen bonding interactions with target proteins. The pyridazine (B1198779) ring's unique physicochemical properties, including its weak basicity and high dipole moment, contribute to its role in molecular recognition. These properties can facilitate π-π stacking interactions and robust, dual hydrogen-bonding, which are important for drug-target interactions researchgate.netdergipark.org.tr. The tautomeric nature of the pyridazin-3-ol ring also presents opportunities for structural variation and interaction with biological targets nih.gov.

The 1,3-benzodioxole (B145889) moiety also plays a crucial role. This group is found in numerous biologically active compounds and can influence properties such as metabolic stability and target binding. The oxygen atoms of the dioxole ring can act as hydrogen bond acceptors, while the aromatic system can engage in hydrophobic and π-stacking interactions with the target. The substitution pattern on the benzodioxole ring can significantly modulate these interactions.

The aryl linkage between the pyridazin-3-ol and 1,3-benzodioxole rings determines the relative orientation of these two key pharmacophores. The nature and length of this linker are critical for positioning the interactive groups correctly within the binding site of a biological target.

A summary of the essential pharmacophoric features is presented in the table below.

| Pharmacophoric Feature | Potential Interactions | Reference |

| Pyridazin-3-ol Ring | Hydrogen bonding (donor and acceptor), π-π stacking, dipole-dipole interactions | researchgate.netdergipark.org.trnih.gov |

| 1,3-Benzodioxole Moiety | Hydrogen bonding (acceptor), hydrophobic interactions, π-stacking | |

| Aryl Linker | Defines spatial orientation of other pharmacophores |

Impact of Pyridazin-3-ol Core Modifications on Molecular Recognition and Binding

Modifications to the pyridazin-3-ol core of this compound analogues can have a profound impact on their molecular recognition and binding affinity for biological targets. The pyridazine heterocycle is a key element in molecular recognition due to its unique electronic and steric properties researchgate.net.

Alterations to the substituents on the pyridazin-3-ol ring can influence its electronic properties and steric profile. For instance, the introduction of bulky groups at positions 2, 4, or 5 of the pyridazine ring can create steric hindrance that may either enhance or diminish binding, depending on the topology of the target's binding site. Conversely, the addition of electron-donating or electron-withdrawing groups can modulate the pKa of the ring nitrogens and the hydroxyl group, thereby affecting their ability to form hydrogen bonds.

The following table summarizes the potential effects of modifications to the pyridazin-3-ol core.

| Modification | Potential Impact on Molecular Recognition and Binding |

| Substitution at N-2 | Alters steric bulk and hydrogen bonding potential, can influence tautomeric equilibrium. |

| Substitution at C-4 and C-5 | Introduces steric and electronic changes that can affect ligand-receptor complementarity. |

| Replacement of the pyridazine ring with other heterocycles | Can lead to a complete loss or significant alteration of binding affinity due to changes in geometry and electronic distribution. |

Influence of 1,3-Benzodioxole Substitution Patterns on Ligand-Target Interactions

The substitution pattern on the 1,3-benzodioxole ring is a critical determinant of ligand-target interactions for analogues of this compound. The electronic nature and position of substituents on this ring can fine-tune the molecule's binding affinity and selectivity.

Introducing electron-withdrawing groups, such as halogens or nitro groups, can alter the electrostatic potential of the benzodioxole moiety, potentially leading to more favorable interactions with positively charged residues in the binding pocket. Conversely, electron-donating groups, like methoxy or amino groups, can enhance interactions with electron-deficient regions of the target.

The table below illustrates the influence of different substitution patterns on ligand-target interactions.

| Substitution Pattern | Influence on Ligand-Target Interactions |

| Electron-withdrawing groups (e.g., -Cl, -NO2) | Can enhance electrostatic interactions with electron-rich areas of the target. |

| Electron-donating groups (e.g., -OCH3, -NH2) | May improve interactions with electron-deficient pockets. |

| Bulky substituents | Can provide additional van der Waals contacts or lead to steric hindrance. |

| Positional isomers | Alter the orientation of key interacting groups, affecting binding affinity. |

Conformational Analysis and Elucidation of Bioactive Conformations in SAR Studies

The three-dimensional conformation of a molecule is paramount to its ability to bind to a biological target. For flexible molecules like this compound and its analogues, conformational analysis is a vital component of SAR studies. The goal is to identify the "bioactive conformation," which is the spatial arrangement the molecule adopts when it binds to its target scispace.com.

Computational methods, such as molecular mechanics and quantum mechanics, are often employed to explore the conformational landscape of these molecules. These studies can predict the relative energies of different conformers and identify low-energy, stable conformations that are likely to be biologically relevant. The bioactive conformation is not always the lowest energy conformation in solution, as the binding process itself can induce conformational changes scispace.com.

Experimental techniques, such as X-ray crystallography and NMR spectroscopy, can provide direct evidence of the bioactive conformation when the ligand is bound to its target protein. This information is invaluable for understanding the key interactions that stabilize the ligand-receptor complex and for designing new analogues with improved potency.

The interplay between different conformations and their relative energies is crucial. Even a conformation that is present in a small population in solution can be the bioactive one if it has a high affinity for the target. The energy penalty required to adopt the bioactive conformation is a key consideration in drug design scispace.com.

Correlation of Structural Parameters with Biological Potency (excluding efficacy/clinical data)

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural parameters of this compound analogues with their biological potency. QSAR models use statistical methods to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds dergipark.org.tr.

Various molecular descriptors are used in QSAR studies to quantify the structural features of the molecules. These can be broadly categorized as:

Electronic descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). These parameters are crucial for understanding electrostatic and orbital-controlled interactions.

Steric descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are important for assessing the steric fit of the ligand in the binding site.

Hydrophobic descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. This property is critical for membrane permeability and hydrophobic interactions with the target.

Topological descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

By developing a statistically significant QSAR model, it is possible to predict the biological potency of new, unsynthesized analogues. This predictive power can guide the design of more potent compounds and prioritize synthetic efforts. The following table provides examples of structural parameters and their potential correlation with biological potency.

| Structural Parameter (Descriptor) | Potential Correlation with Biological Potency |

| LogP (Hydrophobicity) | An optimal range of hydrophobicity is often required for good potency. |

| Dipole Moment | Can correlate with the strength of electrostatic interactions with the target. |

| Molecular Volume | May show a positive or negative correlation depending on the size of the binding pocket. |

| HOMO/LUMO Energies | Can be related to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Computational and Theoretical Chemistry Applications to 6 1,3 Benzodioxol 5 Yl Pyridazin 3 Ol Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, docking is used to predict the binding mode and affinity of a small molecule ligand, such as 6-(1,3-Benzodioxol-5-yl)pyridazin-3-ol, within the active site of a target protein. nih.gov Following the docking simulation, a detailed analysis of the ligand-protein interactions is performed. Automated tools like the Protein-Ligand Interaction Profiler (PLIP) can detect and visualize a range of non-covalent interactions, including hydrogen bonds, hydrophobic contacts, π-stacking, π-cation interactions, salt bridges, water bridges, and halogen bonds. nih.govnih.gov This profiling is essential for understanding the molecular recognition process. nih.govnih.gov

Molecular docking simulations place the ligand into the functional site of a target protein, analyzing the binding energy to determine the most stable conformation. nih.gov This process helps to characterize the active site and predict how the ligand binds. For instance, studies on similar pyridazinone-based scaffolds have revealed specific binding orientations within protein active sites. A docking study of pyridopyridazin-6-ones as p38-α MAPK inhibitors identified key interactions with specific amino acid residues at the active site. dovepress.com The analysis of these poses validates the potential efficacy and mechanism of action of the compound.

Table 1: Predicted Interactions for a Pyridopyridazin-6-one Analog with p38-α MAPK Active Site

| Interacting Residue | Interaction Type |

|---|---|

| Methionine 109 | Hydrogen Bond |

| Glycine 31 | Hydrophobic Interaction |

| Lysine 53 | Hydrogen Bond |

| Leucine 75 | Hydrophobic Interaction |

| Valine 30 | van der Waals Interaction |

| Aspartic acid 88 | Ionic Interaction |

This table is a representative example based on findings for similar scaffolds as detailed in the literature. dovepress.com

By analyzing the predicted binding modes of a series of analogs, researchers can identify the key molecular features responsible for potent and selective binding. This structure-activity relationship (SAR) analysis is fundamental to medicinal chemistry. nih.gov For the this compound scaffold, computational analysis can pinpoint which functional groups are critical for interaction with a target. For example, the benzodioxole ring might engage in hydrophobic or π-stacking interactions, while the pyridazinol core could form crucial hydrogen bonds. Comparative analyses of binding patterns for different inhibitors against the same target can help identify the key residues and interactions that confer specificity. nih.gov

Pharmacophore Modeling and Virtual Screening Methodologies

A pharmacophore is an abstract description of the steric and electronic features necessary for a small molecule to interact with a specific biological target. mdpi.com These features typically include hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic areas (H), and aromatic rings (AR). dovepress.commdpi.com Pharmacophore models serve as 3D queries for virtual screening, a computational technique used to search large compound libraries for molecules that match the model and are therefore likely to be active. ijper.orgnih.gov

When the 3D structure of the biological target is unknown, a pharmacophore model can be generated based on a set of known active ligands. mdpi.commdpi.com This ligand-based approach involves superimposing a set of active molecules and extracting their common chemical features essential for bioactivity. dovepress.com For example, a study on a series of pyridopyridazin-6-ones generated a five-point pharmacophore hypothesis (AAAHR) consisting of three hydrogen bond acceptors, one hydrophobic group, and one aromatic ring. dovepress.com

The predictive power of a generated model is validated using several methods. These include assessing its ability to correctly estimate the activity of a test set of compounds with known activities and using decoy sets to ensure the model can distinguish active compounds from inactive ones. dovepress.comnih.govnih.gov

Table 2: Example of a Validated Ligand-Based Pharmacophore Model for a Pyridazinone Series

| Feature | Type | Location Constraint |

|---|---|---|

| 1 | Hydrogen Bond Acceptor (A) | C=O group of pyridazinone ring |

| 2 | Hydrogen Bond Acceptor (A) | Nitrogen atom in pyridazinone ring |

| 3 | Hydrogen Bond Acceptor (A) | Oxygen atom in a side chain |

| 4 | Aromatic Ring (R) | Phenyl or substituted phenyl group |

| 5 | Hydrophobic Group (H) | Alkyl or aryl substituent |

This table represents a hypothetical model based on common features identified for related inhibitor classes. dovepress.comnih.gov

If the three-dimensional structure of the target protein, typically complexed with a ligand, is available, a structure-based pharmacophore model can be developed. dovepress.comnih.gov This approach utilizes the receptor-ligand interaction information to define the key chemical features. The model is built directly from the active site, identifying the precise locations of hydrogen bond donors/acceptors, hydrophobic regions, and other features that are complementary to the protein's binding pocket. researchgate.net Structure-based models provide detailed structural information that is highly valuable during lead optimization. dovepress.com

The process involves identifying all possible interactions between the ligand and the protein within the active site. The resulting pharmacophore represents a comprehensive map of the chemical features required for binding, which can then be used to screen for novel compounds with different structural scaffolds but similar interaction capabilities. dovepress.comresearchgate.net

Inverse virtual screening (IVS) is a computational approach used to identify potential protein targets for a given small molecule. nih.govnih.gov Instead of screening a library of compounds against a single target, IVS screens a single compound of interest, such as this compound, against a large database of protein structures. nih.gov This methodology is particularly useful for drug repurposing or for elucidating the mechanism of action of a compound whose target is unknown. nih.gov

The process typically involves a two-step approach. First, a rapid, pharmacophore-based screening is performed against a database of pharmacophore models representing known drug binding sites. nih.gov Promising ligand-target pairs are then subjected to more rigorous molecular docking studies to confirm the interactions and rank the potential targets. nih.gov Molecular dynamics simulations may be used subsequently to validate the docking results and confirm the stability of the ligand-protein interactions. nih.gov

Table 3: General Workflow for Inverse Virtual Screening (IVS)

| Step | Description | Objective |

|---|---|---|

| 1 | Compound Preparation | Generate 3D conformation of the query ligand (e.g., this compound). |

| 2 | Target Database Selection | Compile a large library of 3D protein structures representing the proteome or a specific family of targets. |

| 3 | Initial Screening | Perform pharmacophore-based or rapid docking of the ligand against all targets in the database. |

| 4 | Hit Prioritization | Rank the protein targets based on scoring functions (e.g., fit score, docking energy). |

| 5 | Refined Docking & Analysis | Perform more accurate docking and detailed interaction analysis for the top-ranked targets. |

| 6 | Experimental Validation | Select the most promising targets for in vitro biological testing. |

This table outlines the typical steps in an inverse virtual screening campaign. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com For a compound series including this compound, QSAR can be instrumental in predicting the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts toward more potent molecules. annalsmedres.org

The foundation of a QSAR model is the conversion of chemical structures into numerical values known as molecular descriptors. hufocw.org These descriptors quantify various physicochemical properties of the molecules. For this compound and its analogs, a wide array of descriptors would be calculated, categorized as follows:

Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule, describing atomic connectivity and branching. Examples include molecular connectivity indices and atom counts. hufocw.org

Geometrical Descriptors: Calculated from the 3D structure of the molecule, these descriptors encode information about molecular shape and size, such as solvent-accessible surface area and molecular volume. hufocw.org

Electronic Descriptors: These descriptors relate to the electron distribution in the molecule. They are often derived from quantum chemical calculations and include properties like dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO). journament.comscispace.com

Hybrid Descriptors: This class combines electronic and geometric properties. A key example is the Charged Partial Surface Area (CPSA) descriptors, which are useful for describing a molecule's capacity for polar interactions. hufocw.org

Once a large pool of descriptors is generated, a crucial step is feature selection to identify the subset of descriptors that has the most significant correlation with biological activity, while avoiding intercorrelation. tandfonline.com

Table 1: Representative Molecular Descriptors for QSAR Analysis This table presents a hypothetical selection of descriptor classes and examples that would be relevant for studying this compound and its analogs.

| Descriptor Class | Example Descriptor | Property Encoded |

| Topological | Molecular Connectivity Index (χ) | Branching and connectivity of the molecular skeleton |

| Geometrical | Solvent-Accessible Surface Area (SASA) | Molecular size and exposure to solvent |

| Electronic | Dipole Moment (μ) | Polarity and charge distribution of the molecule |

| Hybrid | Charged Partial Surface Area (CPSA) | Capacity for polar intermolecular interactions |

| Quantum Chemical | ELUMO (Energy of LUMO) | Electron-accepting ability, related to reactivity |

Predictive Model Development and Robustness Validation

With a set of relevant descriptors selected, a mathematical model is constructed to correlate these descriptors with the observed biological activity (e.g., IC₅₀ values). Multiple Linear Regression (MLR) is a common technique used for this purpose. annalsmedres.org The resulting QSAR equation provides a quantitative link between the structural features and the activity.

The development of a reliable QSAR model requires rigorous validation to ensure its statistical significance and predictive power. wikipedia.orgnih.gov This process is multifaceted and involves several key steps: basicmedicalkey.com

Internal Validation: The robustness of the model is tested using the same data that was used to build it. A common method is leave-one-out (LOO) cross-validation, where the model is repeatedly rebuilt, leaving out one compound at a time and predicting its activity. taylorfrancis.com The cross-validated correlation coefficient (Q²) is a key metric; a high Q² value indicates good internal stability. hufocw.org

External Validation: The most critical test of a QSAR model is its ability to predict the activity of new compounds not included in the training set. wikipedia.org The dataset is typically split into a training set (for model building) and a test set (for validation). The model's predictions for the test set are compared to their experimental values to assess its external predictive power, often measured by the external R² value. basicmedicalkey.com

Y-Scrambling: This is a control measure to ensure the model is not the result of a chance correlation. The biological activity data is randomly shuffled, and a new QSAR model is built. A valid model should show a significant drop in its correlation coefficients (R² and Q²) for the scrambled data. tandfonline.com

Applicability Domain (AD): No QSAR model can reliably predict the activity of all possible chemicals. The AD defines the chemical space of structures for which the model's predictions are considered reliable. basicmedicalkey.com

A statistically robust and validated QSAR model for the pyridazinone class can serve as a powerful tool for the virtual screening and rational design of novel derivatives with potentially enhanced activity. semanticscholar.org

Molecular Dynamics (MD) Simulations and Conformational Dynamics Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are invaluable for understanding its interaction with a biological target, such as a protein receptor, in a dynamic and solvated environment. nih.gov

After docking this compound into the active site of a target protein, MD simulations are performed to assess the stability of the resulting complex. Several metrics are analyzed from the simulation trajectory to quantify this stability: mdpi.com

Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone atoms or the ligand's heavy atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is not undergoing significant conformational changes. rsc.org

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps identify which parts of the protein remain stable and which are flexible. High fluctuations in the binding site residues could indicate an unstable interaction with the ligand. mdpi.com

Hydrogen Bond Analysis: The persistence of hydrogen bonds and other key interactions (like π-π stacking) between the ligand and the protein is monitored throughout the simulation. Stable and consistent hydrogen bonding is a strong indicator of a stable binding mode. nih.gov

Table 2: Illustrative MD Simulation Stability Metrics for a Protein-Ligand Complex This table shows hypothetical data comparing a stable complex of this compound with a target protein versus an unstable one. Lower, plateauing RMSD and stable Rg values indicate a stable complex.

| Metric | Stable Complex (Hypothetical Values) | Unstable Complex (Hypothetical Values) | Interpretation |

| Ligand RMSD (Å) | Plateau at 1.5 ± 0.3 Å | Continuously increasing to > 4.0 Å | Indicates the ligand remains in the binding pocket in the stable complex. |

| Protein Backbone RMSD (Å) | Plateau at 2.0 ± 0.4 Å | Large fluctuations, > 3.5 Å | Suggests the protein structure is stable with the bound ligand. |

| Radius of Gyration (Rg) (Å) | Stable around 19.5 ± 0.1 Å | Fluctuating, 19.8 ± 0.5 Å | Shows the protein's overall compactness is maintained. |

| Key H-Bonds Occupancy | > 80% | < 30% | Critical interactions are consistently maintained in the stable complex. |

Investigation of Conformational Changes and Binding Kinetics at the Molecular Level

Beyond stability, MD simulations can provide deep insights into the dynamic processes of ligand binding and unbinding. frontiersin.org Enhanced sampling techniques, such as Steered Molecular Dynamics (SMD) or Metadynamics, can be used to simulate the dissociation of this compound from its binding pocket. nih.gov

Analysis of these unbinding pathways can reveal:

Intermediate conformational states of both the ligand and the protein.

Key amino acid residues that act as gatekeepers or form critical interactions along the dissociation path.

The potential energy barriers that must be overcome for the ligand to bind or unbind, which can be related to the binding kinetics, such as the dissociation rate constant (k_off). nih.govarxiv.org

Understanding these dynamic events at the molecular level is crucial for drug design, as the residence time of a drug on its target (related to k_off) is often more critical for its efficacy than binding affinity alone. acs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a single molecule with high accuracy. orientjchem.org For this compound, these calculations can elucidate its intrinsic electronic structure and predict its chemical reactivity. aip.org

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is the HOMO-LUMO gap. A large energy gap generally implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. aip.org

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). irjweb.com For this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms as likely sites for hydrogen bonding and other interactions. nih.gov

These quantum chemical descriptors can not only predict reactivity but also serve as valuable inputs for developing more sophisticated and mechanistically relevant QSAR models. journament.com

Geometric Optimization and Vibrational Spectroscopy Analysis

Geometric Optimization

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometric optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, this would involve optimizing the geometry of the pyridazinone ring, the benzodioxole ring system, and the rotational orientation between these two structural motifs.

Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths and Angles) for a 6-phenylpyridazin-3(2H)-one Analog.

Note: This data is representative of a related structure and serves to illustrate the type of information obtained from geometric optimization.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Length | C=O | ~1.22 Å |

| N-N | ~1.35 Å | |

| C-C (Aromatic) | ~1.39 - 1.41 Å | |

| C-O (Dioxole) | ~1.37 Å | |

| Bond Angle | C-N-N | ~120° |

| O=C-N | ~125° | |

| C-O-C (Dioxole) | ~108° |

Vibrational Spectroscopy Analysis

Once the molecule's geometry is optimized, its vibrational frequencies can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental data from infrared (IR) and Raman spectroscopy. nih.govmdpi.com This comparison helps to confirm the molecular structure and provides a detailed assignment of the observed spectral bands to specific molecular motions. mdpi.comniscpr.res.in

For this compound, the theoretical vibrational spectrum would exhibit characteristic frequencies for several key functional groups:

O-H Stretch: A prominent band in the high-frequency region (typically 3400-3600 cm⁻¹) corresponding to the stretching of the hydroxyl group on the pyridazinone ring.

C=O Stretch: A strong absorption, usually in the 1650-1680 cm⁻¹ range, from the carbonyl group of the pyridazinone. mdpi.com

C=N and C=C Stretching: Vibrations from the pyridazinone and benzene (B151609) rings, appearing in the 1400-1600 cm⁻¹ region.

C-O-C Asymmetric Stretch: A characteristic strong band for the benzodioxole group, typically found around 1250 cm⁻¹.

C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches (from the dioxole's CH₂) just below 3000 cm⁻¹.

By calculating the Potential Energy Distribution (PED), each theoretical vibrational mode can be quantitatively assigned, detailing the contribution of different internal coordinates (stretches, bends) to that specific vibration.

Table 2: Illustrative Theoretical Vibrational Frequencies and Assignments for this compound.

Note: These are expected frequency ranges and assignments based on analogous structures.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~3450 | ν(O-H) | O-H Stretch |

| ~3080 | ν(C-H)ar | Aromatic C-H Stretch |

| ~1670 | ν(C=O) | Carbonyl Stretch |

| ~1590 | ν(C=C)ar | Aromatic Ring Stretch |

| ~1480 | ν(C=N) | Pyridazinone Ring Stretch |

| ~1250 | νas(C-O-C) | Asymmetric C-O-C Stretch (Dioxole) |

| ~1040 | νs(C-O-C) | Symmetric C-O-C Stretch (Dioxole) |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (its electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. mdpi.com A molecule with a small HOMO-LUMO gap is generally more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and willing to engage in chemical reactions. schrodinger.com

For this compound, DFT calculations can determine the energies of the HOMO and LUMO and map their spatial distribution across the molecule.

HOMO: The electron density of the HOMO is expected to be concentrated on the more electron-rich portions of the molecule, likely the benzodioxole ring and the oxygen/nitrogen atoms of the pyridazinone ring, indicating these as the probable sites for electrophilic attack.

LUMO: The LUMO's electron density is typically located on the electron-deficient parts of the molecule. For this structure, this would likely be the carbonyl carbon and the carbon atoms of the pyridazinone ring, highlighting these as potential sites for nucleophilic attack.

Table 3: Illustrative Frontier Molecular Orbital Energies for a 6-phenylpyridazin-3(2H)-one Analog.

Note: This data is based on published values for a related structure to exemplify the output of FMO analysis.

| Parameter | Energy (eV) |

| E(HOMO) | ~ -6.20 eV |

| E(LUMO) | ~ -1.80 eV |

| Energy Gap (ΔE) | ~ 4.40 eV |

By calculating these parameters for this compound, a quantitative prediction of its chemical behavior can be established, guiding further experimental research into its potential applications.

Mechanistic Investigations of 6 1,3 Benzodioxol 5 Yl Pyridazin 3 Ol and Its Active Analogues at the Molecular Level

Molecular Target Identification and Biochemical Validation Approaches

The pyridazinone scaffold has proven to be a versatile template in medicinal chemistry, leading to the development of potent and selective modulators of various enzymes and receptors. Biochemical validation of these interactions has been crucial in elucidating their mechanisms of action.

Enzyme Inhibition and Activation Mechanisms

Pyridazinone derivatives have been identified as promising inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govrsc.org Inhibition of PDE4 leads to an increase in cAMP, which in turn modulates inflammatory pathways. One notable analogue, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, has demonstrated significant inhibitory activity, particularly against the PDE4B isoenzyme. nih.govrsc.org This selectivity is advantageous as PDE4B is closely linked to inflammation. tandfonline.com The mechanism of inhibition is competitive, with the pyridazinone moiety and its substituents interacting with the active site of the enzyme. researchgate.net

Interactive Data Table: PDE4 Inhibition by Pyridazinone Analogues

| Compound | Target Isoenzyme | Inhibition at 20 µM | IC50 (nM) |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | 64% | 251 ± 18 |

| Roflumilast (Reference) | PDE4 | 75% | - |

The investigation of pyridazinone derivatives as inhibitors of Sirtuin 2 (SIRT2), a class of NAD+-dependent deacetylases, is an emerging area of research. While some 4-aryl-6-morpholino-3(2H)-pyridazinone functionalized amides have shown moderate inhibitory activity against SIRT2, detailed mechanistic studies are still in the early stages. gazi.edu.tr These initial findings suggest that the pyridazinone scaffold could serve as a starting point for the development of novel SIRT2 inhibitors. gazi.edu.tr However, comprehensive data on the specific mechanisms of inhibition, such as the nature of binding and the key interacting residues, are not yet extensively documented.

Analogues based on the 4-amino-pyridazin-3(2H)-one scaffold have been identified as a new class of inhibitors for Fatty Acid Binding Protein 4 (FABP4), a key protein in lipid metabolism and inflammatory processes. researchgate.netcore.ac.uknih.govmdpi.commdpi.com The inhibition mechanism involves the pyridazinone core and its substituents binding to the fatty acid-binding pocket of FABP4, thereby blocking the entry and transport of fatty acids. researchgate.netcore.ac.uk Molecular modeling and in vitro assays have confirmed that these compounds can establish crucial interactions with amino acid residues within the FABP4 binding site. core.ac.uk

Interactive Data Table: FABP4 Inhibition by Pyridazinone Analogues

| Compound Series | Target | IC50 Range (µM) | Most Potent Analogue (IC50) |

| 4-amino and 4-ureido pyridazinone-based series | FABP4 | 1.57 - 23.18 | 1.57 µM |

The pyridazinone scaffold has been successfully utilized in the design of potent kinase inhibitors. For instance, novel pyrido-pyridazinone derivatives have been discovered as inhibitors of FER tyrosine kinase, which is implicated in cell migration and cancer progression. acs.orgnih.govacs.org These compounds act by binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates. The structure-activity relationship studies have highlighted the importance of specific substitutions on the pyrido-pyridazinone core for achieving high inhibitory potency and selectivity. nih.gov Furthermore, pyrazolo[3,4-d]pyridazinone derivatives have been developed as irreversible inhibitors of Bruton's tyrosine kinase (BTK), forming a covalent bond with a cysteine residue (Cys481) in the active site. nih.gov

Receptor Ligand Binding Studies and Modulatory Effects

A series of new pyridazin-3(2H)-one derivatives have been evaluated for their affinity towards both α1- and α2-adrenoceptors through radioligand receptor binding assays. nih.gov Many of these compounds demonstrated high affinity for the α1-adrenoceptor, with Ki values in the low nanomolar range. nih.gov The length of the polymethylene chain separating the pyridazinone core from an arylpiperazine moiety was found to significantly influence both affinity and selectivity. nih.govnih.gov For example, a gradual increase in α1-adrenoceptor affinity was observed as the chain was lengthened up to seven carbon atoms. nih.gov

Interactive Data Table: α1-Adrenoceptor Affinity of Pyridazinone Analogues

| Compound | α1-AR Affinity (Ki, nM) | α2/α1 Selectivity Ratio |

| Compound 3k | 1.9 | 274 |

Pyridazinone derivatives have been investigated as antagonists of the histamine (B1213489) H3 receptor (H3R), a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. researchgate.netnih.govwikipedia.org Amine-constrained pyridazinone analogues have shown potent H3R antagonist activity with good drug-like properties. researchgate.net Furthermore, 4,5-dihydropyridazin-3-one derivatives have been identified as H3R inverse agonists. nih.gov These compounds competitively bind to the H3 receptor, blocking the effects of histamine and leading to increased neurotransmitter release. wikipedia.org

Certain pyridazine (B1198779) derivatives have been shown to be allosteric modulators of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain. nih.govnih.gov A series of 3-aryl-1-(arylsulfonyl)-1,4,5,6-tetrahydropyridazines were found to enhance the modulatory activity of GABA. nih.gov The structure-activity relationship suggests that these compounds may bind to the steroid binding site on the GABAA receptor. nih.gov Biochemical studies have shown that some arylaminopyridazine derivatives of GABA act as selective and competitive antagonists at the GABAA receptor site. nih.gov

Cellular and Subcellular Mechanistic Elucidation

The molecular interactions of pyridazinone analogues observed in biochemical assays translate into distinct effects on cellular signaling pathways and molecular processes within the cell.

Analysis of Signal Transduction Pathway Modulation

The inhibition of enzymes like PDE4 by pyridazinone derivatives directly impacts intracellular signaling. By preventing the hydrolysis of cAMP, these compounds elevate its levels, leading to the activation of protein kinase A (PKA) and subsequent phosphorylation of downstream targets. nih.govrsc.org This modulation of the cAMP/PKA pathway is central to their anti-inflammatory effects. nih.gov Similarly, kinase inhibitors based on the pyridazinone scaffold interfere with critical signal transduction pathways involved in cell growth, proliferation, and survival by blocking the phosphorylation cascades initiated by kinases like FER and BTK. nih.govnih.gov

Characterization of Specific Molecular Interactions within Cellular Environments

Within the cellular milieu, the pyridazine ring itself can engage in significant molecular interactions. Its physicochemical properties, including a high dipole moment and the capacity for dual hydrogen-bonding, are important for drug-target engagement. nih.gov For instance, modeling studies have shown that the pyridazine nitrogen atoms can form hydrogen bonds with target proteins. nih.gov The pyridazine ring can also participate in π-π stacking interactions with aromatic residues in the binding pockets of its targets, further stabilizing the drug-receptor complex. nih.gov

Allosteric Modulation and Orthosteric Binding Site Characterization Studies

While many pyridazinone analogues act as orthosteric inhibitors, binding directly to the active site of their target enzymes or the primary binding site of receptors, there is also evidence for allosteric modulation. The modulation of GABA-A receptors by certain pyridazine derivatives is a prime example of allosteric regulation. nih.gov These compounds bind to a site distinct from the GABA binding site, inducing a conformational change in the receptor that enhances its response to GABA. nih.gov

In contrast, the majority of the enzyme-inhibiting pyridazinone derivatives, such as those targeting PDE4, FABP4, and various kinases, have been characterized as orthosteric binders. nih.govcore.ac.uknih.gov Their mechanism involves direct competition with the natural substrate or ligand for the active site. Detailed structural studies, including X-ray crystallography, have been instrumental in mapping the precise binding modes of these inhibitors within the orthosteric sites of their respective targets. nih.gov

Future Perspectives and Emerging Research Directions for 6 1,3 Benzodioxol 5 Yl Pyridazin 3 Ol

Exploration of Novel and Undiscovered Molecular Targets for the Scaffold

The pyridazinone nucleus is often described as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. nih.govscholarsresearchlibrary.com This inherent versatility suggests that the potential applications for 6-(1,3-Benzodioxol-5-yl)pyridazin-3-ol and its analogues are far from exhausted. Future research will undoubtedly focus on moving beyond established targets to identify and validate novel molecular interactions that can be therapeutically exploited.

The pyridazinone core is a key structural feature in numerous compounds targeting enzymes, receptors, and protein-protein interactions. researchgate.netresearchgate.net Recent studies have successfully identified novel targets for pyridazinone derivatives, including c-Met tyrosine kinase, JNK1, and Fatty Acid-Binding Protein 4 (FABP4), highlighting the scaffold's adaptability. nih.govmdpi.comnih.gov For instance, certain 3,6-disubstituted pyridazine (B1198779) derivatives have been identified as promising scaffolds to probe the JNK1 pathway as a target for anticancer agents. nih.gov This continuous discovery of new targets underscores the potential for identifying previously unknown therapeutic applications for the this compound framework.

The exploration for new targets can be guided by several strategies:

Phenotypic Screening: Testing the compound in disease-relevant cellular or whole-organism models can reveal unexpected therapeutic effects, which can then be mechanistically deconvoluted to identify the responsible molecular target.

Target-Based Screening: Systematically screening the compound against large panels of recombinant proteins, such as kinases or G-protein coupled receptors (GPCRs), can uncover direct molecular interactions.

Computational Prediction: Utilizing in silico methods, such as inverse docking or pharmacophore matching, to screen the compound's structure against databases of known protein binding sites can generate hypotheses for potential targets that can be validated experimentally.

Given the diverse bioactivities already associated with pyridazinones—ranging from cardiovascular and anti-inflammatory to anticancer and antimicrobial effects—it is highly probable that the scaffold, including the specific compound this compound, interacts with molecular targets yet to be discovered. scholarsresearchlibrary.comresearchgate.net

| Target Class | Rationale for Exploration | Potential Therapeutic Area | Supporting Evidence/Examples |

|---|---|---|---|

| Kinases | Many pyridazinone derivatives are known ATP-competitive inhibitors. Exploration beyond well-known kinases could yield novel anticancer or anti-inflammatory agents. | Oncology, Immunology | Derivatives have shown inhibitory activity against FER Tyrosine Kinase, c-Met, and JNK1. nih.govnih.govnih.gov |

| Epigenetic Targets | The heterocyclic scaffold may interact with reader domains or enzyme active sites (e.g., histone deacetylases, methyltransferases). | Oncology, Genetic Disorders | General interest in heterocyclic scaffolds for epigenetic modulation. |

| Ion Channels | Modulation of ion channels is a known activity for some nitrogen-containing heterocycles, relevant for neurological and cardiovascular diseases. | Neurology, Cardiology | Pyridazinones have established cardiovascular effects, suggesting potential interaction with cardiac ion channels. scholarsresearchlibrary.com |

| Metabolic Enzymes | The scaffold could be adapted to inhibit enzymes involved in metabolic pathways crucial for cancer cells or pathogens. | Oncology, Infectious Diseases | Recent discovery of pyridazinone-based inhibitors for Fatty Acid-Binding Protein 4 (FABP4) and Monoamine Oxidase B (MAO-B). mdpi.commdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Machine learning models, particularly deep learning and neural networks, can analyze vast datasets to predict the biological activity, physicochemical properties, and potential toxicity of novel compounds before they are synthesized. nih.govmdpi.com This predictive capability allows researchers to prioritize the most promising candidates, saving significant time and resources. For example, Quantitative Structure-Property Relationship (QSPR) models can be trained on existing pyridazinone data to forecast the efficacy of new derivatives. researchgate.net

Key applications of AI/ML in the context of this compound include:

Lead Optimization: AI algorithms can suggest specific molecular modifications to the core scaffold to enhance binding affinity for a target, improve selectivity, and optimize ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules from scratch that retain the core pyridazinone scaffold but are optimized for a specific biological target and desired property profile. nih.gov

Synthesis Planning: Retrosynthesis AI tools can analyze a target molecule and propose efficient and viable synthetic pathways, which is particularly useful for creating novel and complex analogues. springernature.com

By integrating AI and ML, researchers can more effectively navigate the vast chemical space around the this compound core, leading to the faster development of optimized clinical candidates. mdpi.com

| AI/ML Technique | Specific Application | Expected Outcome |

|---|---|---|

| Support Vector Machines (SVM) / Random Forest (RF) | Development of QSAR/QSPR models to predict bioactivity, solubility, or toxicity. | Accurate prediction of compound properties to prioritize synthesis and testing. mdpi.comresearchgate.net |

| Deep Neural Networks (DNN) | Predicting complex drug-target interactions and off-target effects. | Identification of more selective compounds with fewer side effects. |

| Generative Adversarial Networks (GANs) / Variational Autoencoders (VAEs) | De novo design of novel pyridazinone derivatives with desired properties. | Discovery of novel, patentable chemical matter with high predicted activity and drug-likeness. nih.gov |

| Natural Language Processing (NLP) | Mining scientific literature and patents to identify novel targets or structure-activity relationships for pyridazinones. | Generation of new research hypotheses and design strategies. |

Development of Advanced and Sustainable Synthetic Methodologies for Enhanced Structural Diversity

The ability to efficiently generate a wide variety of analogues is crucial for exploring the full therapeutic potential of the this compound scaffold. Future research will increasingly rely on advanced and sustainable synthetic methods that offer improved efficiency, greater structural diversity, and a reduced environmental footprint. nih.gov

Traditional synthetic routes are being supplemented and replaced by modern methodologies that provide access to novel chemical space. For the pyridazinone core, this includes:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, accelerating the synthesis of compound libraries. researchgate.net

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering a highly efficient path to structural diversity.

Novel Cyclization Strategies: Advanced methods such as Lewis acid-mediated inverse electron demand Diels-Alder reactions and copper-catalyzed cyclizations are being developed to construct the pyridazinone ring with high regiocontrol. organic-chemistry.org

Late-Stage Functionalization: Techniques that allow for the modification of the core scaffold in the final steps of a synthesis are invaluable for rapidly generating analogues without having to redesign the entire synthetic route. This includes methods like Nucleophilic Substitution of Hydrogen (SNH). dntb.gov.ua

A focus on "green chemistry" is also becoming essential. nih.gov This involves using environmentally benign solvents, reducing the number of synthetic steps to improve atom economy, and utilizing catalytic methods over stoichiometric reagents. Adopting these sustainable practices will be critical for the environmentally responsible development of new drugs based on the this compound scaffold. nih.govresearchgate.net

| Methodology | Description | Advantage for Pyridazinone Synthesis |

|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to heat reactions, often leading to rapid reaction rates. | Reduces reaction times from hours to minutes and can improve product yields. researchgate.net |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch-wise fashion. | Offers enhanced safety, scalability, and precise control over reaction parameters. |

| Catalytic C-H Activation | Directly functionalizes carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. | Enables late-stage modification of the pyridazinone or benzodioxole rings, rapidly increasing structural diversity. |

| Photoredox Catalysis | Uses light to initiate chemical reactions, often enabling transformations that are difficult to achieve with traditional thermal methods. | Provides access to novel reaction pathways for constructing or modifying the heterocyclic core under mild conditions. |

Utilization of this compound and Analogues as Chemical Probes for Biological System Interrogation

Beyond their direct therapeutic potential, well-characterized small molecules serve as invaluable tools for basic research. An optimized analogue of this compound could be developed into a "chemical probe"—a highly potent and selective agent used to study the function of a specific biological target within cells or organisms.

The development of a chemical probe requires rigorous optimization to ensure it meets several key criteria:

Potency: The compound should act at low concentrations to minimize off-target effects.

Selectivity: It must interact with its intended target with high specificity over other related proteins.

Mechanism of Action: The way in which the probe interacts with its target (e.g., as an inhibitor, agonist, or antagonist) must be well-understood.

Cellular Activity: The probe must be able to enter cells and engage its target in a physiological context.

Given the diverse activities of pyridazinones, a research program could focus on optimizing an analogue of this compound for a single, specific target, for example, a particular phosphodiesterase (PDE) isoform. nih.gov Such a selective PDE4 inhibitor could then be used by researchers worldwide to investigate the role of PDE4 in inflammatory pathways, providing deeper insights into disease biology. nih.gov By developing derivatives of this scaffold into high-quality chemical probes, the scientific community can gain powerful tools to dissect complex biological processes, ultimately paving the way for the discovery of new therapeutic strategies. benthamdirect.comscholarsresearchlibrary.com

| Development Step | Objective | Methodology | Desired Outcome |

|---|---|---|---|

| Target Identification | Identify a single, high-value biological target for the scaffold. | Screening against target panels; affinity-based proteomics. | A validated target with high affinity for the scaffold. |

| Selectivity Profiling | Optimize the structure to maximize on-target activity and minimize off-target effects. | Structure-activity relationship (SAR) studies; screening against related targets (e.g., kinase or GPCR panels). | A compound with >30-fold selectivity for the primary target over other related proteins. |

| Cellular Target Engagement | Confirm that the compound interacts with its target in a live-cell environment. | Cellular Thermal Shift Assay (CETSA); NanoBRET™ target engagement assays. | Demonstrable, dose-dependent engagement of the target in living cells. |

| Functional Validation | Show that target engagement leads to a measurable biological response. | Cell-based functional assays (e.g., measuring downstream signaling or cell proliferation). | A clear, on-target functional effect that can be used to interrogate a biological pathway. |

Q & A

Q. What synthetic methodologies are commonly employed for 6-(1,3-Benzodioxol-5-yl)pyridazin-3-ol derivatives?

Methodological Answer: A key approach involves hydrogenation and cyclocondensation reactions. For example, catalytic hydrogenation using Pd/C under H₂ in ethyl acetate (36 hours) yields intermediates like N-[(1S,4S,6S)-6-(1,3-Benzodioxol-5-yl)-4-hydroxy-2-oxocyclohexyl] carbamate . Cyclocondensation with substituted hydrazines or cyclic anhydrides can generate pyridazinone cores, as demonstrated in the synthesis of anti-inflammatory pyridazinyl benzazoles . Reaction optimization focuses on solvent choice (e.g., methanol or ethyl acetate), catalyst loading, and temperature control to achieve yields of 40–70% .

Q. Which spectroscopic techniques are critical for structural validation of this compound derivatives?

Methodological Answer:

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (O–H, ~3200–3500 cm⁻¹) groups .

- ¹H/¹³C NMR : Confirms regiochemistry via aromatic proton splitting (e.g., benzodioxole protons at δ 6.7–7.0 ppm) and pyridazine ring protons (δ 7.5–8.5 ppm) .

- X-ray Crystallography : Resolves puckering conformations using SHELX-based refinement (e.g., ring puckering coordinates defined via Cremer-Pople parameters) .

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational DFT studies enhance the understanding of electronic properties in this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps to predict reactivity and charge transfer. For example, a HOMO-LUMO gap of ~4.5 eV in related benzodioxole-thiourea derivatives suggests stability against electrophilic attack . Hyperpolarizability calculations (β₀ ~1.5×10⁻³⁰ esu) indicate nonlinear optical potential . These models guide synthetic modifications for applications in photochemistry or materials science.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare experimental IR/NMR with DFT-simulated spectra to address discrepancies in peak assignments (e.g., distinguishing tautomeric forms) .

- Crystallographic Refinement : Use SHELX or ORTEP-III to resolve ambiguities in bond lengths/angles, especially in cases of pseudosymmetry or disorder .

- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange in flexible substituents (e.g., cyclohexyl rings) .

Q. How can synthetic routes be optimized for higher yields or enantiomeric purity?

Methodological Answer:

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency; Pd/C often provides higher selectivity for benzodioxole preservation .

- Chiral Resolution : Employ chiral HPLC or enzymatic catalysis to isolate enantiomers, critical for bioactive derivatives (e.g., anticancer Amaryllidaceae alkaloids) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve cyclocondensation rates, while methanol minimizes side reactions in esterifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.